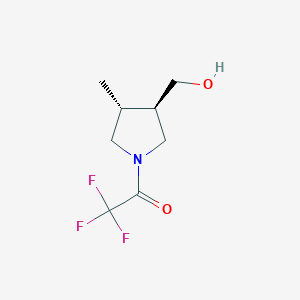
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the methoxycarbonyl and methoxy-oxoethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-(2-Hydroxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
- 4-(2-Methoxy-2-oxoethyl)-2-(hydroxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
These compounds share similar structural features but differ in the functional groups attached to the pyrrole ring
Properties
Molecular Formula |
C11H13NO6 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c1-5-6(4-7(13)17-2)8(10(14)15)9(12-5)11(16)18-3/h12H,4H2,1-3H3,(H,14,15) |
InChI Key |
CVJWNCMIAYNDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)OC)C(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



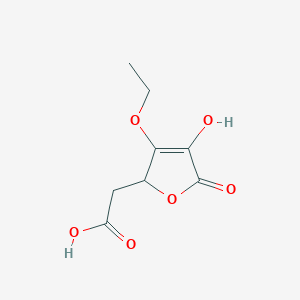
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
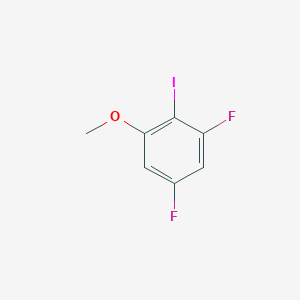
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
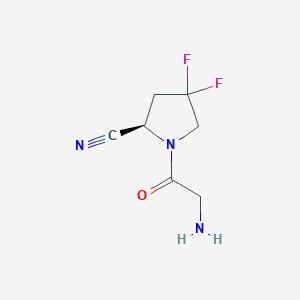



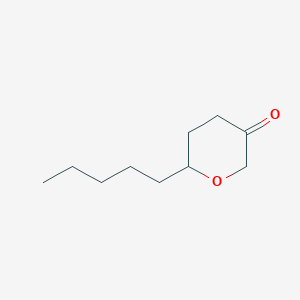
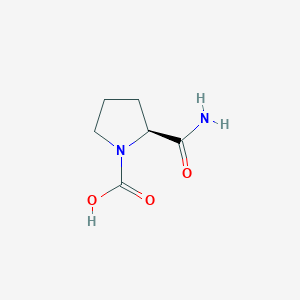
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
